molecular formula C13H16BrClN2S2 B14708047 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- CAS No. 23515-35-7

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl-

Cat. No.: B14708047
CAS No.: 23515-35-7
M. Wt: 379.8 g/mol
InChI Key: WLLBIFQKYXMWKW-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with carbon disulfide and an alkyl halide in the presence of a base. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure and reactivity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-methyl-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-ethyl-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-propyl-

Uniqueness

The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-butyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties compared to its analogs.

Properties

CAS No.

23515-35-7

Molecular Formula

C13H16BrClN2S2

Molecular Weight

379.8 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-butyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C13H16BrClN2S2/c1-2-3-6-16-8-17(13(18)19-9-16)10-4-5-11(14)12(15)7-10/h4-5,7H,2-3,6,8-9H2,1H3

InChI Key

WLLBIFQKYXMWKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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